Sodium ferric EDDHA

Descripción general

Descripción

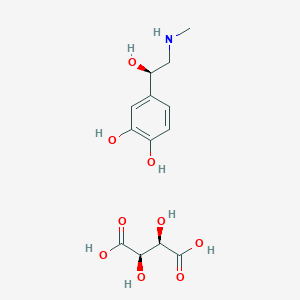

Sodium ferric EDDHA, commonly referred to as EDDHA-Na, is a chelating agent that has been synthesized and applied in various industrial processes. The synthesis of EDDHA-Na is a critical step in producing a compound that can effectively be used in the soaping process of reactive dyes. The application of EDDHA-Na in this context is significant as it has been shown to achieve fastness and anti-staining effects comparable to imported products, which are often more expensive .

Synthesis Analysis

The synthesis of EDDHA-Na involves a method that has been detailed in the literature. Although the exact synthesis process is not described in the abstracts provided, it is clear that the method has been established and results in a product that is structurally identical to those produced by foreign manufacturers. This suggests that the synthesis process is robust and capable of producing EDDHA-Na with the desired quality and efficacy .

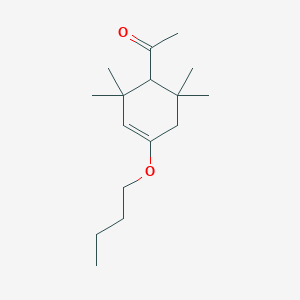

Molecular Structure Analysis

The molecular structure of EDDHA-Na has been characterized using infrared (IR) spectroscopy and elemental analysis. These techniques have confirmed that the molecular structure of the laboratory-synthesized EDDHA-Na matches that of the commercially available products. This structural analysis is crucial as it ensures that the synthesized compound will behave in a predictable manner, especially when applied in industrial processes such as the soaping of reactive dyes .

Chemical Reactions Analysis

While the abstracts do not provide detailed information on specific chemical reactions involving EDDHA-Na, the mention of its application in the soaping process implies that it interacts with reactive dyes in a way that enhances the fastness and anti-staining properties of the dyes. This indicates that EDDHA-Na is reactive under certain conditions and can form stable complexes with dye molecules, which is a desirable characteristic in the dyeing industry .

Physical and Chemical Properties Analysis

The physical and chemical properties of EDDHA-Na, such as its solubility, stability, and reactivity, are implied to be suitable for its application in the soaping process. The fact that the synthesized EDDHA-Na can match the performance of imported products suggests that its properties are well-suited for industrial use. The cost-effectiveness of the home-made EDDHA-Na also indicates that its physical and chemical properties do not compromise its utility while offering a more affordable alternative to existing products .

Aplicaciones Científicas De Investigación

Estabilidad de los quelatos de fertilizantes

El Sodium ferric EDDHA se utiliza en la producción de quelatos de fertilizantes . La estabilidad de estos quelatos es crucial en las condiciones de aplicación, ya que la influencia de los parámetros ambientales en los quelatos de fertilizantes utilizados y su distribución en el tiempo es importante . Se han realizado estudios para determinar los cambios en el contenido de iones de micronutrientes y quelatos de Fe-EDDHA en un medio acuoso a diferentes valores de pH .

Suministro de micronutrientes en la agricultura

El aumento de la humanidad ha dado lugar a un aumento de la demanda de alimentos, y por lo tanto a la necesidad de intensificar la agricultura . El this compound desempeña un papel significativo en el suministro de plantas con macro y microelementos durante sus diversas etapas de vegetación .

Influencia del pH en la absorción de nutrientes

Uno de los factores más importantes que determinan la absorción de nutrientes del suelo y que afectan el crecimiento y el rendimiento de las plantas es el pH . Los quelatos de this compound son resistentes a la acción de los microorganismos, y estabilizan el microelemento en un amplio rango de pH .

Propósitos nutricionales en los alimentos

El this compound se agrega con fines nutricionales a los alimentos para la población general (incluidos los suplementos alimenticios) y a PARNUTS . El hierro del this compound es de 2 a 3 veces más biodisponible que el de otras fuentes minerales .

Mecanismo De Acción

Target of Action

Sodium ferric EDDHA, also known as sodium ferric ethylenediaminetetraacetate, is a broad-spectrum molluscicide . Its primary targets are snails and slugs, particularly Cornu aspersum, the common garden snail . It is used to protect agricultural crops and garden plants from these pests .

Mode of Action

This compound works by interacting with and destroying hemocyanin , a copper-based compound found in the blood of molluscs and arthropods . Hemocyanin is used to carry oxygen, similar to hemoglobin found in vertebrates . The compound’s interaction with hemocyanin typically kills snails and slugs in a matter of days following exposure .

Biochemical Pathways

It is known that the compound disrupts the function of hemocyanin, thereby inhibiting the oxygen-carrying capacity of the target organisms . This disruption likely affects various downstream biochemical processes, leading to the death of the organisms.

Pharmacokinetics

It is known that the compound is highly stable , suggesting that it may persist in the environment for some time after application.

Result of Action

The primary result of this compound’s action is the death of snails and slugs . These organisms stop feeding almost immediately after exposure to the compound, and typically die within two to three days .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the compound is most effective in warm regions where snails and slugs commonly emerge in moist weather . It is highly toxic to aquatic arthropods , suggesting that care should be taken when applying it near bodies of water.

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6.Fe.Na/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;;/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26);;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJTUGACWVICPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

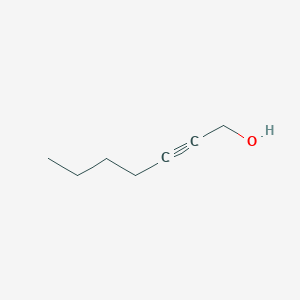

C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2[O-])C(=O)O)O.[Na+].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FeN2NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals | |

| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

16455-61-1 | |

| Record name | Ferrate(1-), [[.alpha.,.alpha.'-[1,2-ethanediyldi(imino-.kappa.N)]bis[2-(hydroxy-.kappa.O)benzeneacetato-.kappa.O]](4-)]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium [[α,α'-(ethylenediimino)bis[2-hydroxybenzene-1-acetato]](4-)]ferrate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)

![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)